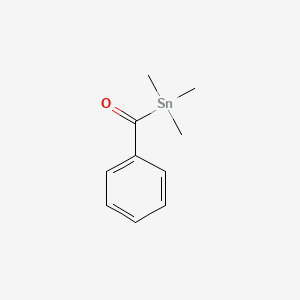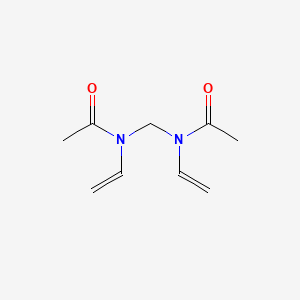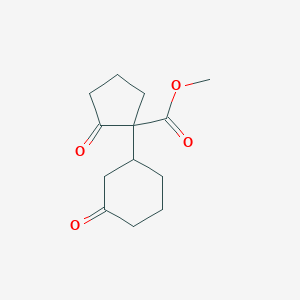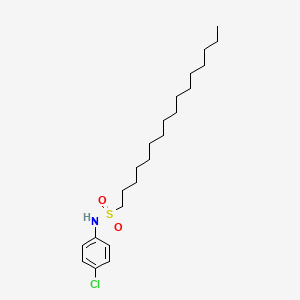
Stannane, benzoyltrimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, benzoyltrimethyl- is an organotin compound characterized by the presence of a tin atom bonded to a benzoyl group and three methyl groups. Organotin compounds, including stannane, benzoyltrimethyl-, are known for their diverse applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannane, benzoyltrimethyl- can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of trimethyltin chloride with benzoyl chloride under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of stannane, benzoyltrimethyl- often involves large-scale stannylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, benzoyltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the benzoyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under specific conditions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Stannane, benzoyltrimethyl- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of stannane, benzoyltrimethyl- involves coordination with target molecules through its tin atom. This coordination can facilitate various chemical transformations, such as catalysis and complex formation. The molecular targets and pathways involved depend on the specific application, such as binding to bacterial cell walls in antibacterial applications or interacting with polymer precursors in industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyltin chloride
- Tributyltin hydride
- Dimethyltin dichloride
Comparison
Stannane, benzoyltrimethyl- is unique due to the presence of the benzoyl group, which imparts distinct chemical properties compared to other organotin compounds. For example, trimethyltin chloride lacks the benzoyl group and has different reactivity and applications. Tributyltin hydride is primarily used as a reducing agent, while dimethyltin dichloride is used in polymer stabilization .
Propiedades
| 120086-07-9 | |
Fórmula molecular |
C10H14OSn |
Peso molecular |
268.93 g/mol |
Nombre IUPAC |
phenyl(trimethylstannyl)methanone |
InChI |
InChI=1S/C7H5O.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5H;3*1H3; |
Clave InChI |
NFRGYWWFBHDOEB-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/no-structure.png)
![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)



![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)

